ACETYLTHIOCHOLINE PERCHLORATE
CAS No.: 102185-16-0
Cat. No.: VC20742608
Molecular Formula: C7H16ClNO5S
Molecular Weight: 261.72 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102185-16-0 |
---|---|
Molecular Formula | C7H16ClNO5S |
Molecular Weight | 261.72 g/mol |
IUPAC Name | 2-acetylsulfanylethyl(trimethyl)azanium;perchlorate |
Standard InChI | InChI=1S/C7H16NOS.ClHO4/c1-7(9)10-6-5-8(2,3)4;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Standard InChI Key | KFCIPKVYABKZOB-UHFFFAOYSA-M |
SMILES | CC(=O)SCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES | CC(=O)SCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O |
Chemical Properties and Ionic Behavior
Ionic Association Properties
The ion association patterns follow predictable trends based on ion size and charge density. Research indicates that the U term values, which relate to ion-dipole interactions, decrease slightly from bromide to perchlorate ions. This suggests that the ion-dipole interaction term (Es/kT) exerts greater influence than the entropy term in determining the association behavior of these compounds .
Thermodynamic Properties in Solution
Comprehensive Thermodynamic Analysis
Research by El-Hammamy et al. has provided extensive thermodynamic data on acetylthiocholine perchlorate in acetonitrile at various temperatures. These studies reveal that the limiting equivalent conductance (Λ₀) of acetylthiocholine perchlorate increases with temperature, indicating reduced solvation or enhanced mobility of ions at higher temperatures .
The comprehensive thermodynamic parameters for acetylthiocholine perchlorate in acetonitrile, including limiting equivalent conductance (Λ₀), ion association constant (KA), activation energy (ΔEs), and various thermodynamic functions (ΔHo, ΔGo, ΔSo), provide valuable insights into the compound's behavior in solution, as shown in Table 1 .
Table 1: Thermodynamic Parameters of Acetylthiocholine Perchlorate in Acetonitrile at Different Temperatures
Temperature (K) | Λ₀ (ohm⁻¹ equiv⁻¹ cm²) | KA | ΔEs° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔG° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |
---|---|---|---|---|---|---|
298 | 216.83 | 19.16 | - | - | -7.32 | 508.08 |
303 | 221.28 | 118.83 | - | - | -12.034 | 515.28 |
308 | 223.29 | - | - | - | - | - |
313 | 224.8 | - | 1.39 | 121.59 | - | - |
Comparative Analysis with Other Acetylthiocholine Salts
Comparative studies of acetylthiocholine bromide, iodide, and perchlorate reveal instructive differences in their thermodynamic behaviors. As shown in various research studies, the activation energy (ΔEs) values decrease from bromide to iodide but increase from iodide to perchlorate. This pattern indicates higher mobility of some ions in solution, which correlates with the observed higher Λ₀ values .
Conductivity Studies and Ionic Mobility
Electrical Conductivity Measurements
Research on the electrical conductivity of acetylthiocholine perchlorate provides significant insights into its behavior in solution. Conductivity measurements at different temperatures reveal that the limiting equivalent conductance (Λ₀) values increase regularly with temperature, indicating reduced solvation or enhanced ionic mobility at higher temperatures .
This temperature-dependent behavior can be attributed to increased thermal energy, which results in greater bond breaking and variations in vibrational, rotational, and translational energy of molecules. These changes lead to higher frequency and enhanced mobility of ions in solution .
Temperature Effects on Association Constants
Studies demonstrate that the association constant (KA) values for acetylthiocholine perchlorate increase with temperature, primarily due to decreasing dielectric constant of the medium. This strengthening of interionic association at higher temperatures is largely attributed to the reduction in the solvent's permittivity .
The conductance measurements of ions depend on their mobility, which allows researchers to treat conductance data similarly to processes that change with temperature. The Arrhenius equation has been employed to determine the activation energy of transport processes:
log Λ₀ = log A - (ΔEs/2.303RT)
where A is the frequency factor, R is the ideal gas constant, and ΔEs is the Arrhenius activation energy of transport processes. The ΔEs values have been computed from the slope (-ΔEs/2.303RT) of the plot of log Λ₀ versus 1/T .
Experimental Applications in Biochemical Research
Enzymatic Assays and Kinetic Studies
Acetylthiocholine perchlorate has become a valuable tool in enzymatic assays, particularly those involving acetylcholinesterase. When this enzyme acts upon acetylthiocholine perchlorate, it produces thiocholine and acetic acid. The thiocholine produced can be quantified using spectrophotometric methods, particularly through its reaction with specific reagents that produce colored products measurable at specific wavelengths.
This property makes acetylthiocholine perchlorate particularly useful for studying enzyme kinetics, as the reaction products can be readily measured and quantified. Research has shown that the kinetic parameters for the hydrolysis of acetylthiocholine are similar to those for acetylcholine, indicating its efficacy as a substitute in experimental setups.
Comparative Analysis with Related Compounds
Structure-Property Relationships
Comparing acetylthiocholine perchlorate with other acetylthiocholine salts reveals important structure-property relationships. The perchlorate ion enhances the compound's solubility and stability compared to other counter-ions, making it particularly valuable for certain applications.
Table 2 below presents a comparative analysis of thermodynamic parameters for different acetylthiocholine salts at 298K (25°C) based on published research:
Table 2: Comparative Thermodynamic Parameters for Acetylthiocholine Salts in Acetonitrile at 298K
Salt | Λ₀ (ohm⁻¹ equiv⁻¹ cm²) | KA | ΔG° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |
---|---|---|---|---|
Acetylthiocholine Bromide | 214.01* | - | - | - |
Acetylthiocholine Iodide | 216.44 | 83.304 | -10.96 | 444.80 |
Acetylthiocholine Perchlorate | 216.83 | 19.16 | -7.32 | 508.08 |
*Value extrapolated from temperature series data
Ionic Interaction Patterns
These variations in ionic interaction patterns can be explained by differences in ion size, charge density, and electronic structure. The selection of salts containing a common cation but different anions with substantially different electronic structures has allowed researchers to study the influence of anion nature on ionic association and solvation .
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